Cas no 2228151-31-1 (3-2-chloro-6-(propan-2-ylsulfanyl)phenylpropan-1-ol)

3-2-クロロ-6-(プロパン-2-イルスルファニル)フェニルプロパン-1-オールは、有機合成中間体として重要な化合物です。その分子構造は、クロロ基とイソプロピルスルファニル基を有する芳香環と、ヒドロキシル基を末端に持つプロパン鎖で構成されています。この独自の構造により、高い反応性と選択性を発揮し、医薬品や農薬の合成において有用な中間体として活用されます。特に、クロロ基とスルファニル基の電子効果により、求電子置換反応やカップリング反応に適した特性を示します。さらに、プロパノール鎖の存在により、水酸基を介したさらなる誘導体化が可能です。これらの特徴から、多様な有機変換反応における中間体としての応用が期待されます。

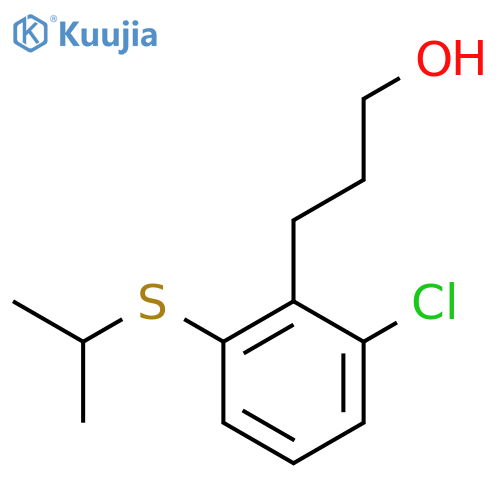

2228151-31-1 structure

商品名:3-2-chloro-6-(propan-2-ylsulfanyl)phenylpropan-1-ol

3-2-chloro-6-(propan-2-ylsulfanyl)phenylpropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-2-chloro-6-(propan-2-ylsulfanyl)phenylpropan-1-ol

- 2228151-31-1

- 3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol

- EN300-1991633

-

- インチ: 1S/C12H17ClOS/c1-9(2)15-12-7-3-6-11(13)10(12)5-4-8-14/h3,6-7,9,14H,4-5,8H2,1-2H3

- InChIKey: YGQYYRDYFOWAKL-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1CCCO)SC(C)C

計算された属性

- せいみつぶんしりょう: 244.0688640g/mol

- どういたいしつりょう: 244.0688640g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 45.5Ų

3-2-chloro-6-(propan-2-ylsulfanyl)phenylpropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1991633-1.0g |

3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol |

2228151-31-1 | 1g |

$928.0 | 2023-05-31 | ||

| Enamine | EN300-1991633-5g |

3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol |

2228151-31-1 | 5g |

$2692.0 | 2023-09-16 | ||

| Enamine | EN300-1991633-2.5g |

3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol |

2228151-31-1 | 2.5g |

$1819.0 | 2023-09-16 | ||

| Enamine | EN300-1991633-0.25g |

3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol |

2228151-31-1 | 0.25g |

$855.0 | 2023-09-16 | ||

| Enamine | EN300-1991633-1g |

3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol |

2228151-31-1 | 1g |

$928.0 | 2023-09-16 | ||

| Enamine | EN300-1991633-10.0g |

3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol |

2228151-31-1 | 10g |

$3992.0 | 2023-05-31 | ||

| Enamine | EN300-1991633-0.1g |

3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol |

2228151-31-1 | 0.1g |

$817.0 | 2023-09-16 | ||

| Enamine | EN300-1991633-5.0g |

3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol |

2228151-31-1 | 5g |

$2692.0 | 2023-05-31 | ||

| Enamine | EN300-1991633-0.05g |

3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol |

2228151-31-1 | 0.05g |

$780.0 | 2023-09-16 | ||

| Enamine | EN300-1991633-0.5g |

3-[2-chloro-6-(propan-2-ylsulfanyl)phenyl]propan-1-ol |

2228151-31-1 | 0.5g |

$891.0 | 2023-09-16 |

3-2-chloro-6-(propan-2-ylsulfanyl)phenylpropan-1-ol 関連文献

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

4. Book reviews

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

2228151-31-1 (3-2-chloro-6-(propan-2-ylsulfanyl)phenylpropan-1-ol) 関連製品

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量